Cas no 2137601-67-1 (4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methyl-1H-pyrazole-5-carboxylic acid)

4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-1-methyl-1H-pyrazole-5-carboxylic acid is a protected amino acid derivative featuring a fluorenylmethyloxycarbonyl (Fmoc) group, commonly employed in peptide synthesis. The Fmoc moiety provides selective deprotection under mild basic conditions, ensuring compatibility with acid-sensitive substrates. The pyrazole core enhances structural diversity, making it valuable for designing bioactive compounds or modified peptides. Its carboxylic acid functionality allows further conjugation or coupling reactions. This compound is particularly useful in solid-phase peptide synthesis (SPPS), where orthogonal protection strategies are critical. High purity and stability under standard handling conditions make it a reliable intermediate for pharmaceutical and biochemical research applications.
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methyl-1H-pyrazole-5-carboxylic acid structure
2137601-67-1 structure
Product Name:4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methyl-1H-pyrazole-5-carboxylic acid
CAS No:2137601-67-1
MF:C20H17N3O4
MW:363.366684675217
CID:5984903
PubChem ID:165450776
Update Time:2025-05-22

4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methyl-1H-pyrazole-5-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methyl-1H-pyrazole-5-carboxylic acid
    • EN300-650860
    • 2137601-67-1
    • Inchi: 1S/C20H17N3O4/c1-23-18(19(24)25)17(10-21-23)22-20(26)27-11-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-10,16H,11H2,1H3,(H,22,26)(H,24,25)
    • InChI Key: SQAKJBDOBSCEBV-UHFFFAOYSA-N
    • SMILES: O(C(NC1C=NN(C)C=1C(=O)O)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

Computed Properties

  • Exact Mass: 363.12190603g/mol
  • Monoisotopic Mass: 363.12190603g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 5
  • Complexity: 549
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 93.4Ų

4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methyl-1H-pyrazole-5-carboxylic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-650860-1.0g
4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methyl-1H-pyrazole-5-carboxylic acid
2137601-67-1
1g
$0.0 2023-06-07

Additional information on 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methyl-1H-pyrazole-5-carboxylic acid

Comprehensive Overview of 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methyl-1H-pyrazole-5-carboxylic acid (CAS No. 2137601-67-1)

4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methyl-1H-pyrazole-5-carboxylic acid (CAS No. 2137601-67-1) is a specialized Fmoc-protected amino acid derivative widely utilized in peptide synthesis and medicinal chemistry. This compound features a pyrazole core functionalized with a carboxylic acid group and an Fmoc-protected amine, making it a versatile building block for designing bioactive molecules. Its unique structure enables applications in drug discovery, particularly in the development of kinase inhibitors and small-molecule therapeutics.

The growing interest in heterocyclic compounds like 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methyl-1H-pyrazole-5-carboxylic acid is driven by their role in addressing drug resistance and improving target selectivity. Researchers frequently search for "Fmoc-protected pyrazole derivatives" or "CAS 2137601-67-1 applications" to explore its potential in cancer research and inflammatory diseases. The compound’s synthetic versatility aligns with trends in fragment-based drug design (FBDD) and combinatorial chemistry, where modular scaffolds are prized.

From a structural perspective, the Fmoc group in CAS 2137601-67-1 ensures compatibility with solid-phase peptide synthesis (SPPS), a cornerstone of modern bioconjugation techniques. Its carboxylic acid moiety facilitates amide bond formation, while the methyl-substituted pyrazole enhances metabolic stability—a critical factor in ADME optimization. These attributes make it a preferred choice for constructing peptidomimetics and PROTACs (Proteolysis-Targeting Chimeras), a hot topic in degradation therapeutics.

In the context of green chemistry, 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methyl-1H-pyrazole-5-carboxylic acid is often discussed alongside solvent-free synthesis and catalytic efficiency. Laboratories prioritize high-purity intermediates like this compound to minimize waste, reflecting broader industry shifts toward sustainable pharmaceutical manufacturing. Searches for "eco-friendly Fmoc reagents" or "pyrazole carboxylate stability" underscore its relevance in process chemistry.

Analytical characterization of CAS 2137601-67-1 typically involves HPLC, NMR, and mass spectrometry to verify its suitability for high-throughput screening (HTS). Its chromatographic purity (>95%) ensures reproducibility in structure-activity relationship (SAR) studies, a key concern for researchers investigating allosteric modulators or protein-protein interaction inhibitors.

Emerging applications of 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methyl-1H-pyrazole-5-carboxylic acid include its use in DNA-encoded libraries (DELs) and covalent inhibitor design. The compound’s reactivity profile allows selective modifications, addressing demand for warhead diversity in targeted covalent inhibitors—a trending area in precision medicine. Queries such as "pyrazole carboxylic acid coupling methods" highlight practical challenges in its deployment.

Regulatory compliance for CAS 2137601-67-1 adheres to REACH and GMP guidelines, with suppliers providing certificates of analysis (CoA) to meet quality-by-design (QbD) standards. This ensures seamless integration into preclinical development pipelines, particularly for orphan drug candidates where scalable synthesis is paramount.

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